![molecular formula C6H5N5S2 B2811314 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine CAS No. 866042-89-9](/img/structure/B2811314.png)
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been based on the capacity of iminoesters to acylate hydrazides of carboxylic acids with subsequent intramolecular cyclization of the acylamidrazones obtained to give 1,2,4-triazoles . This approach permits the synthesis of triazoles with the desired substituents at C-3 and C-5 .Molecular Structure Analysis
The molecular structure of “5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine” is based on structures generated from information available in databases . The molecular formula is C8H7N5OS2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazine-Selones : The compound has been used in the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones via a three-component condensation process. This highlights its utility in creating new chemical structures with potential applications in various fields (Ehsanfar, Mosslemin, & Hassanabadi, 2020).
Preparation of Heterocyclic Amides : It is involved in the synthesis of heterocyclic amides, demonstrating its role in creating diverse chemical entities with possible applications in material science or pharmacology (Liming et al., 2003).
Pharmacological Research
Anticancer Properties : A derivative of this compound was synthesized and evaluated for its anticancer activity. This indicates its potential as a building block in drug development (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition : Its derivatives have been explored as glutaminase inhibitors, highlighting its significance in the field of medicinal chemistry, especially in cancer therapy (Shukla et al., 2012).
Carbonic Anhydrase Inhibition : Derivatives of the compound have been synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting its relevance in biochemical and pharmaceutical research (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Additional Applications
Synthesis of Metal Complexes : It has been used in synthesizing novel metal complexes with carbonic anhydrase inhibitory properties, opening avenues in the study of metallopharmaceuticals (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activities : Compounds synthesized from it have demonstrated antimicrobial and antifungal activities, indicating its potential use in developing new antimicrobial agents (El-Telbani et al., 2007).
Antidepressant and Anxiolytic Activity : Certain derivatives exhibited significant antidepressant and anxiolytic properties, pointing towards its utility in neuropsychiatric drug development (Clerici et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
The future directions for “5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine” could involve further exploration of its synthetic pathways and biological activities. Given the interesting properties of triazole derivatives, there could be potential for the development of new compounds with enhanced pharmacological effects .
properties
IUPAC Name |
5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S2/c7-5-10-11-6(13-5)12-4-3-8-1-2-9-4/h1-3H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAAJWRWINAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)SC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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